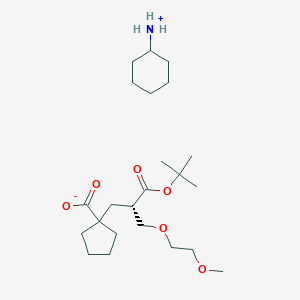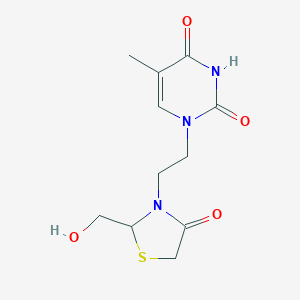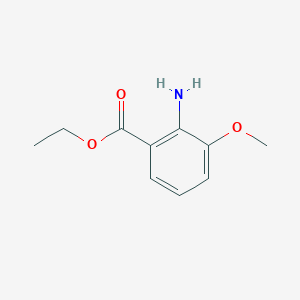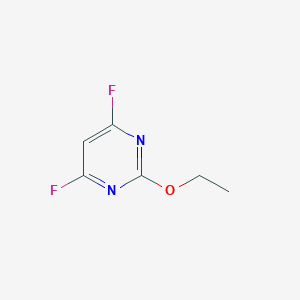![molecular formula C11H10O B062755 Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI) CAS No. 171258-00-7](/img/structure/B62755.png)
Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI) is a chemical compound that belongs to the class of alpha-phenylacetonitriles. It is also known as propargylphenylketone or 3-phenyl-2-propyn-1-one. This compound has a molecular formula of C11H8O and a molecular weight of 156.18 g/mol. Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI) has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI) is not fully understood. However, it is believed to exert its antimicrobial and anticancer effects through the inhibition of specific enzymes and proteins involved in cell growth and division.
Biochemical and Physiological Effects:
Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI) has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. Additionally, this compound has been shown to inhibit the growth and replication of bacterial cells, which may contribute to its antimicrobial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI) in lab experiments is its potential to exhibit antimicrobial and anticancer activity. This compound may be useful in the development of new drugs or treatments for various diseases. However, one limitation of using this compound is its potential toxicity. Further research is needed to determine the safety and efficacy of this compound for use in humans.
Zukünftige Richtungen
There are several future directions for research on Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI). One area of future research could be the development of new drugs or treatments based on the antimicrobial and anticancer activity of this compound. Additionally, further studies could be conducted to determine the safety and efficacy of this compound for use in humans. Finally, research could be conducted to investigate the mechanism of action of this compound and to identify specific enzymes and proteins that may be targeted by this compound.
Synthesemethoden
Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI) can be synthesized through the reaction of propargyl bromide with 2-acetylphenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of propargylphenylboronic acid, which is then oxidized to form ethanone, 1-[2-(1-propynyl)phenyl]-(9CI).
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI) has been studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to have potential anticancer activity against various cancer cell lines, including breast cancer and lung cancer cells.
Eigenschaften
CAS-Nummer |
171258-00-7 |
|---|---|
Produktname |
Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI) |
Molekularformel |
C11H10O |
Molekulargewicht |
158.2 g/mol |
IUPAC-Name |
1-(2-prop-1-ynylphenyl)ethanone |
InChI |
InChI=1S/C11H10O/c1-3-6-10-7-4-5-8-11(10)9(2)12/h4-5,7-8H,1-2H3 |
InChI-Schlüssel |
RFCFSNWVVVNBPP-UHFFFAOYSA-N |
SMILES |
CC#CC1=CC=CC=C1C(=O)C |
Kanonische SMILES |
CC#CC1=CC=CC=C1C(=O)C |
Synonyme |
Ethanone, 1-[2-(1-propynyl)phenyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



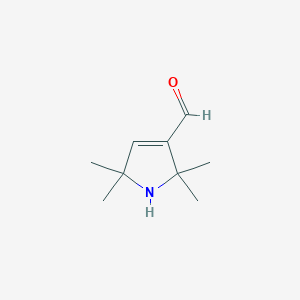
![1-Ethenylthieno[2,3-D]imidazole](/img/structure/B62679.png)
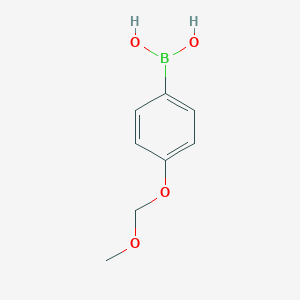
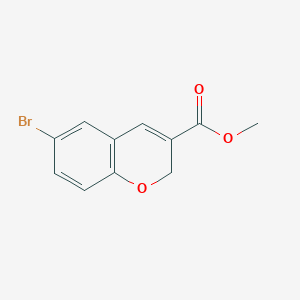
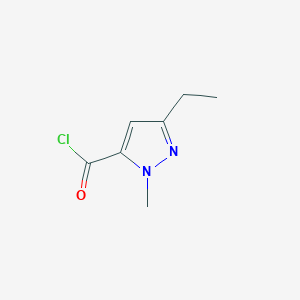
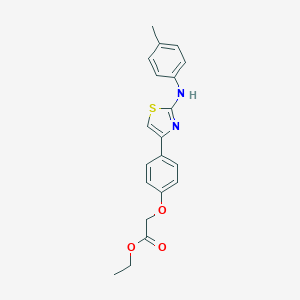
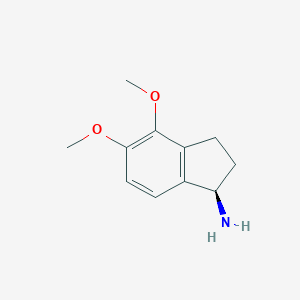
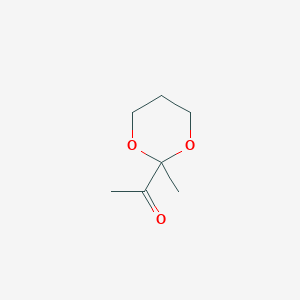
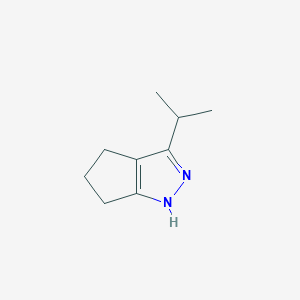
![4-([2,2':6',2''-Terpyridin]-4'-yl)aniline](/img/structure/B62703.png)
